molecular formula C19H20N2OS B2393926 2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole CAS No. 1207025-33-9

2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole

Cat. No.: B2393926
CAS No.: 1207025-33-9
M. Wt: 324.44
InChI Key: CIBUCKPDEYXJKK-UHFFFAOYSA-N
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Description

2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with benzylthio, ethyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving a 1,2-diketone and an aldehyde in the presence of ammonia or an amine.

    Substitution Reactions: The benzylthio group can be introduced via a nucleophilic substitution reaction where a benzylthiol reacts with a suitable leaving group on the imidazole ring.

    Alkylation: The ethyl group can be introduced through an alkylation reaction using ethyl halides.

    Methoxylation: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The benzylthio group can interact with thiol groups in proteins, potentially inhibiting their function. The imidazole ring can interact with metal ions or other active sites in enzymes, affecting their activity. The methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 5-(4-Methoxyphenyl)-1H-indoles

Uniqueness

2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the benzylthio group provides unique reactivity, while the methoxyphenyl group enhances its interaction with biological targets. The ethyl group contributes to its overall stability and lipophilicity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-benzylsulfanyl-1-ethyl-5-(4-methoxyphenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-3-21-18(16-9-11-17(22-2)12-10-16)13-20-19(21)23-14-15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBUCKPDEYXJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC2=CC=CC=C2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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